molecular formula C25H32N2O6 B1248397 methyl (1R,9R,10S,11R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate

methyl (1R,9R,10S,11R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate

Cat. No. B1248397
M. Wt: 456.5 g/mol
InChI Key: CXBGOBGJHGGWIE-BACAXPLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vindoline is an indole alkaloid that exhibits antimitotic activity by inhibiting microtubule assembly. (NCI)

Scientific Research Applications

Alkaloid Derivatives and Complex Polycyclic Structures

  • Paxdaphnine B: a 1,19-bisnor-daphniphyllum alkaloid
    • Paxdaphnine B, identified in the fruits of Daphniphyllum macropodum, is a novel alkaloid with a complex polycyclic skeleton, demonstrating unique molecular structures and potential for various applications in the field of natural compound research (Lu et al., 2007).

Synthesis of Homoconduritols and Homoaminoconduritols

  • Synthesis of new homoconduritols and homoaminoconduritols
    • Extensive synthetic routes for the creation of homoconduritol and homoaminoconduritol derivatives have been explored, demonstrating the chemical versatility and potential pharmacological significance of these compounds (Kaya et al., 2016).

Radiolabeling and Neuroprotection

  • Radiolabeling and biodistribution of methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1] -hexane -5-carboxylate
    • The compound demonstrated potential as a neuroprotective drug, showcasing its ability to pass the brain-blood barrier and accumulate in brain regions, making it a promising candidate for further neurological studies (Yu et al., 2003).

Prostanoid Synthesis

  • Chiral 7-Oxabicyclo[2.2.1]heptane Building Blocks for Prostanoids
    • The synthesis and structural analysis of chiral oxabicyclo[2.2.1]heptane derivatives for prostanoid synthesis underline the compound's significance in medicinal chemistry and drug development (Valiullina et al., 2019).

properties

Product Name

methyl (1R,9R,10S,11R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate

Molecular Formula

C25H32N2O6

Molecular Weight

456.5 g/mol

IUPAC Name

methyl (1R,9R,10S,11R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate

InChI

InChI=1S/C25H32N2O6/c1-6-23-10-7-12-27-13-11-24(19(23)27)17-9-8-16(31-4)14-18(17)26(3)20(24)25(30,22(29)32-5)21(23)33-15(2)28/h7-10,14,19-21,30H,6,11-13H2,1-5H3/t19?,20-,21-,23?,24-,25+/m1/s1

InChI Key

CXBGOBGJHGGWIE-BACAXPLFSA-N

Isomeric SMILES

CCC12C=CCN3C1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C

Canonical SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=CC(=C5)OC)C

synonyms

vindoline
vindoline, citrate, (2beta,3beta,4beta,5alpha,12beta,19alpha)-isomer
vindoline, monohydrochloride, (2beta,3beta,4beta,5alpha,12beta,19alpha)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (1R,9R,10S,11R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (1R,9R,10S,11R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl (1R,9R,10S,11R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate
Reactant of Route 4
methyl (1R,9R,10S,11R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl (1R,9R,10S,11R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl (1R,9R,10S,11R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate

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